molecular formula C17H21N3O4S B4617790 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide

2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide

Cat. No.: B4617790
M. Wt: 363.4 g/mol
InChI Key: GAJIRBCVCFEYTR-UHFFFAOYSA-N
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Description

2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bond Studies and Structural Analysis

Research on compounds with structural similarities to 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide indicates a focus on understanding hydrogen bonding and molecular structures. For instance, studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides highlight the significance of intramolecular and intermolecular hydrogen bonds in such molecules. Detailed characterization through FAB mass spectrometry, IR, NMR spectroscopy, and X-ray crystallography provided insights into the electronic behavior of these hydrogen bonds (Romero & Margarita, 2008).

Inhibitory Action and Enzymatic Studies

Compounds related to the given chemical structure have been explored for their inhibitory actions against enzymes, demonstrating significant potential in pharmacology. For example, thiazolylsulfonamides structurally related to specific inhibitors were synthesized and showed low nanomolar inhibition values across various human carbonic anhydrase isoforms, pointing to their importance in addressing diseases such as cancer, obesity, and glaucoma (Carta et al., 2017).

Antimicrobial Applications

The exploration of novel heterocyclic compounds incorporating sulfamoyl moieties, suitable for antimicrobial use, emphasizes the broad applicability of sulfonamide-based molecules. These synthesized compounds, through versatile reactions, showed promising in vitro antibacterial and antifungal activities, underscoring the potential of such chemical structures in developing new antimicrobial agents (Darwish et al., 2014).

Nanofiltration Membrane Development

Research into novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes demonstrates the application of sulfonated compounds in improving water treatment technologies. These membranes, designed for dye treatment, showed increased water flux and enhanced surface hydrophilicity without compromising dye rejection, illustrating the role of such compounds in environmental engineering (Liu et al., 2012).

Properties

IUPAC Name

2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-20(25(2,22)23)12-15-3-5-16(6-4-15)24-13-17(21)19-11-14-7-9-18-10-8-14/h3-10H,11-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJIRBCVCFEYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.